[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride
Description
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropylmethylamine derivative featuring a 1,1-difluoroethyl substituent on the cyclopropane ring. Its stereochemistry is critical for biological activity, as evidenced by studies on analogous compounds targeting 5-HT2C receptors .
Properties
IUPAC Name |
[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-4(5)3-9;/h4-5H,2-3,9H2,1H3;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSLDFJKFNQSB-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of cyclopropyl groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its chemical structure, such as those involving cyclopropyl groups.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₇H₁₂F₂N·HCl
- Molecular Weight : 195.63 g/mol (free base); 232.08 g/mol (hydrochloride salt)
- Chirality : The (1R,2R) configuration ensures optimal spatial orientation for receptor interactions, as demonstrated in related cyclopropane derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to cyclopropylmethylamine derivatives with varying substituents (Table 1).
Structural Insights :
- The 1,1-difluoroethyl group in the target compound increases metabolic stability compared to trifluoromethylphenyl analogues, which are prone to oxidative degradation .
- Electron-withdrawing substituents (e.g., Cl, CF₃) enhance receptor binding affinity but may reduce bioavailability due to increased hydrophobicity .
Pharmacological and Physicochemical Data
Biological Activity
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride, a compound with the CAS number 2260935-77-9, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanism of action, and relevant case studies that highlight its biological activity.
- IUPAC Name : ((1R,2R)-2-(difluoromethyl)cyclopropyl)methanamine hydrochloride
- Molecular Formula : C5H9F2N·HCl
- Molecular Weight : 157.59 g/mol
- Purity : 95%
- Physical Form : Powder
The compound is believed to interact with various neurotransmitter systems, particularly the serotonin receptors. Research indicates that it exhibits selectivity towards the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders. Functional selectivity at this receptor type may lead to therapeutic effects in conditions such as schizophrenia and depression .
1. Antipsychotic Effects
Recent studies have shown that derivatives of cyclopropylmethylamines exhibit significant antipsychotic-like effects. For instance, compounds similar to [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine demonstrate functional selectivity for Gq signaling pathways over β-arrestin recruitment at the 5-HT2C receptor . This selectivity could translate into reduced side effects commonly associated with traditional antipsychotics.
2. Neurotransmitter Modulation
The compound's interaction with serotonin receptors suggests it may modulate neurotransmitter release. In vitro assays have demonstrated that it can influence calcium flux in cells expressing the 5-HT2C receptor, indicating a potential mechanism for its biological activity .
Case Study 1: Antipsychotic Activity Assessment
A study explored the efficacy of N-substituted (2-phenylcyclopropyl)methylamines in an amphetamine-induced hyperactivity model. The results indicated that certain derivatives displayed significant antipsychotic-like activity, suggesting a promising avenue for developing new treatments based on [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine .
Case Study 2: Serotonin Receptor Selectivity
In another investigation focusing on receptor selectivity, compounds structurally related to [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine were tested for their ability to activate the 5-HT2C receptor selectively. The findings revealed that some compounds achieved EC50 values in the low nanomolar range (e.g., 23 nM), demonstrating high potency and selectivity .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are commonly employed for preparing [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine hydrochloride?
Answer:
The synthesis typically involves stereoselective cyclopropanation followed by reductive amination. For structurally related cyclopropylmethylamine derivatives, General Method C (using NaBH(OAc)₃ in dichloroethane) or NaBH₄ in methanol is employed to reduce imine intermediates formed from aldehydes or ketones . Key steps include:
- Cyclopropane ring formation via [2+1] cycloaddition using difluoroethylene precursors.
- Reductive amination to introduce the methanamine moiety, optimized for stereochemical control.
- Hydrochloride salt formation via treatment with HCl in ether or methanol .
Basic: How is structural confirmation of the compound achieved using spectroscopic and analytical techniques?
Answer:
- ¹H/¹³C NMR : Assignments focus on cyclopropane ring protons (δ 1.2–2.5 ppm, multiplet splitting) and difluoroethyl groups (δ 4.5–5.5 ppm, coupling constants JHF ≈ 45–55 Hz) .
- HRMS (ESI) : Molecular ion peaks ([M+H]<sup>+</sup>) are matched to calculated values (e.g., C₇H₁₂F₂NCl requires m/z 200.07) .
- Optical rotation : Enantiomeric purity is confirmed via polarimetry (e.g., +10.0° in D₂O for (+)-isomers) .
Advanced: What strategies resolve enantiomeric mixtures during synthesis?
Answer:
- Chiral chromatography : RegisPack® or similar columns achieve >99% enantiomeric excess (e.g., separation of (+)- and (−)-isomers in ) .
- Chiral auxiliaries : Use of enantiopure aldehydes (e.g., (1S,2S)-configured intermediates) to control cyclopropane stereochemistry .
- Crystallization : Differential solubility of diastereomeric salts (e.g., tartrate derivatives) .
Advanced: How does the cyclopropane ring influence functional selectivity in serotonin receptor binding?
Answer:
The rigid cyclopropane scaffold enforces specific conformations, enhancing selectivity for 5-HT2C over 5-HT2A/2B receptors. Key factors include:
- Steric constraints : The 1,1-difluoroethyl group reduces off-target interactions.
- Electrostatic effects : Fluorine atoms modulate ligand-receptor hydrogen bonding .
- Functional assays : In vitro calcium flux or β-arrestin recruitment assays quantify selectivity ratios (e.g., EC50 values for 5-HT2C vs. 5-HT2A) .
Advanced: How are metabolic stability and pharmacokinetics evaluated for this compound?
Answer:
- Microsomal assays : Liver microsomes (human/rat) assess oxidative metabolism (e.g., CYP450-mediated degradation).
- Plasma stability : Incubation in plasma at 37°C quantifies hydrolysis rates .
- Permeability : Caco-2 cell monolayers predict blood-brain barrier penetration, critical for CNS-targeted applications .
Advanced: What computational methods predict structure-activity relationships (SAR) for analogs?
Answer:
- Docking simulations : Molecular dynamics (e.g., Schrödinger Suite) model ligand-5-HT2C receptor interactions.
- QSAR models : Regression analysis links substituent electronic properties (Hammett σ) to receptor activation .
- Free-energy perturbation : Predicts ΔGbinding for fluorinated vs. non-fluorinated analogs .
Basic: What purification techniques ensure high purity (>95%) of the hydrochloride salt?
Answer:
- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane or DCM/methanol .
- Recrystallization : Use of ethanol/water or acetonitrile to isolate crystalline hydrochloride salts .
- HPLC : Reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases .
Advanced: How are batch-to-batch inconsistencies in stereochemical purity addressed?
Answer:
- In-process controls (IPC) : Real-time monitoring via chiral HPLC ensures enantiomeric ratios remain >99:1 .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity) to minimize racemization .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Table 1: Key Synthetic Conditions for Related Cyclopropylmethylamines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
